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molecular formula C15H20O3 B8624535 8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decane

8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decane

Cat. No. B8624535
M. Wt: 248.32 g/mol
InChI Key: IAFBDARBNVRSGX-UHFFFAOYSA-N
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Patent
US07910592B2

Procedure details

To a solution of 8-(4-methoxyphenyl)-1,4-dioxaspiro[4.5]decane (590 mg, 2.38 mmol) in THF (20 mL) was added 6N HCl (1.2 mL). The reaction was stirred at room temperature for 4 hours and then diluted with EtOAc (50 mL) and washed with water (2×40 mL) and saturated NaHCO3/brine (2×40 mL, 1:1). The organic layer was dried (Na2SO4), filtered, and concentrated. Purification of the residue by flash chromatography on silica gel (0 to 25% EtOAc/hexanes) afforded 4-(4-methoxyphenyl)cyclohexanone. 1H NMR (600 MHz, CDCl3) δ 7.15-7.18 (m, 2H), 6.85-6.88 (m, 2H), 3.80 (s, 3H), 2.99 (m, 1H), 2.46-2.54 (m, 4H), 2.17-2.22 (m, 2H), 1.87-1.95 (m, 2H).
Quantity
590 mg
Type
reactant
Reaction Step One
Name
Quantity
1.2 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9]2[CH2:18][CH2:17][C:12]3(OCC[O:13]3)[CH2:11][CH2:10]2)=[CH:5][CH:4]=1.Cl>C1COCC1.CCOC(C)=O>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH:9]2[CH2:18][CH2:17][C:12](=[O:13])[CH2:11][CH2:10]2)=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
590 mg
Type
reactant
Smiles
COC1=CC=C(C=C1)C1CCC2(OCCO2)CC1
Name
Quantity
1.2 mL
Type
reactant
Smiles
Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water (2×40 mL) and saturated NaHCO3/brine (2×40 mL, 1:1)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification of the residue by flash chromatography on silica gel (0 to 25% EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)C1CCC(CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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